molecular formula C8H13N3 B13594528 (1-cyclobutyl-1H-pyrazol-3-yl)methanamine

(1-cyclobutyl-1H-pyrazol-3-yl)methanamine

Cat. No.: B13594528
M. Wt: 151.21 g/mol
InChI Key: VGNVVBCVXNYRMI-UHFFFAOYSA-N
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Description

(1-Cyclobutyl-1H-pyrazol-3-yl)methanamine is a pyrazole-derived compound featuring a cyclobutyl substituent at the N1 position of the pyrazole ring and a methanamine group at the C3 position. Its molecular formula is C₈H₁₃N₃, with a molecular weight of 151.21 g/mol . The cyclobutyl group introduces steric bulk and moderate lipophilicity, distinguishing it from simpler alkyl-substituted analogs. Its structural uniqueness makes it a candidate for medicinal chemistry applications, particularly in receptor-targeted drug design.

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

(1-cyclobutylpyrazol-3-yl)methanamine

InChI

InChI=1S/C8H13N3/c9-6-7-4-5-11(10-7)8-2-1-3-8/h4-5,8H,1-3,6,9H2

InChI Key

VGNVVBCVXNYRMI-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)N2C=CC(=N2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-cyclobutyl-1H-pyrazol-3-yl)methanamine typically involves the cyclocondensation of acetylenic ketones with hydrazines. For instance, the reaction of cyclobutanone with hydrazine hydrate in the presence of a suitable catalyst can yield the desired pyrazole derivative . The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production methods for (1-cyclobutyl-1H-pyrazol-3-yl)methanamine are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

(1-cyclobutyl-1H-pyrazol-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(1-cyclobutyl-1H-pyrazol-3-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-cyclobutyl-1H-pyrazol-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the pyrazole N1 position significantly influences molecular properties. Key comparisons include:

Compound Name Substituent (N1) Molecular Formula Molecular Weight (g/mol) Key Features
(1-Cyclobutyl-1H-pyrazol-3-yl)methanamine Cyclobutyl C₈H₁₃N₃ 151.21 Steric bulk, moderate lipophilicity
1-(1,5-Dimethyl-1H-pyrazol-3-yl)methanamine (SW3) Methyl C₆H₁₁N₃ 125.17 Compact, higher solubility
[1-Phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methanamine Phenyl, pyridinyl C₁₅H₁₄N₄ 250.30 Aromatic π-π interactions, rigidity
1-(1-Isopropyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine Isopropyl, pyrrolylmethyl C₁₃H₂₁N₅ 247.34 Branched alkyl, hydrogen-bonding capability
  • Cyclobutyl vs. Methyl (SW3): The cyclobutyl group increases steric hindrance and lipophilicity (predicted logP ~1.5–2.0) compared to SW3’s methyl groups (logP ~0.5–1.0). This may enhance membrane permeability but reduce aqueous solubility .
  • Aromatic vs. This could enhance binding to flat receptor pockets (e.g., kinase ATP sites) .
D3 Receptor Selectivity

(9-Ethyl-9H-carbazol-3-yl)methanamine analogs with four-carbon linkers demonstrate high selectivity for dopamine D3 receptors (D3R) over D2R (<15% inhibition at 10 mmol/L) . Although the core structure differs (carbazole vs. pyrazole), the methanamine group’s role in receptor binding is conserved. The cyclobutyl group in (1-cyclobutyl-1H-pyrazol-3-yl)methanamine may confer similar selectivity by optimizing spatial orientation for D3R binding.

Biological Activity

(1-Cyclobutyl-1H-pyrazol-3-yl)methanamine is a novel compound characterized by its unique structural features, including a cyclobutyl group and a pyrazole moiety. This combination contributes to its potential biological activities, making it an interesting subject for pharmacological research. The compound's molecular formula is C8H13N3C_8H_{13}N_3, with a molecular weight of approximately 165.24 g/mol.

Structural Characteristics

The structure of (1-cyclobutyl-1H-pyrazol-3-yl)methanamine can be represented as follows:

FeatureDescription
Molecular Formula C8H13N3C_8H_{13}N_3
Molecular Weight 165.24 g/mol
Functional Groups Cyclobutyl, Pyrazole

The presence of the pyrazole ring, a five-membered heterocyclic structure containing two nitrogen atoms, is particularly significant as compounds with this structure often exhibit diverse biological activities.

Biological Activities

Studies have indicated that (1-cyclobutyl-1H-pyrazol-3-yl)methanamine may exhibit various biological activities, including:

  • Antitumor Activity : Similar pyrazole derivatives have shown promise in inhibiting tumor growth through mechanisms involving heat shock protein 90 (HSP90) inhibition .
  • Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to specific active sites, thereby modulating enzyme activity.
  • Neuroprotective Effects : Compounds with similar structures have been investigated for their neuroprotective properties, potentially influencing pathways related to neurodegenerative diseases.

The precise mechanism of action for (1-cyclobutyl-1H-pyrazol-3-yl)methanamine remains to be fully elucidated. However, it is hypothesized that its biological activity could stem from its ability to interact with various molecular targets, including:

  • Receptors : Binding to specific receptors involved in cellular signaling pathways.
  • Enzymes : Inhibiting enzymes that play critical roles in metabolic processes.

Comparative Analysis

To better understand the uniqueness of (1-cyclobutyl-1H-pyrazol-3-yl)methanamine, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesUnique Aspects
(1-Methyl-1H-pyrazol-3-yl)methanamineContains a methyl group on the pyrazoleExhibits different biological activity profiles
(4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamineIodine substitution on the pyrazolePotentially enhanced reactivity due to iodine
(1-Cyclopropyl-1H-pyrazol-3-yl)methanamineCyclopropyl instead of cyclobutylDifferent strain effects on reactivity

The presence of the cyclobutyl group in (1-cyclobutyl-1H-pyrazol-3-yl)methanamine may influence its steric properties and biological interactions differently compared to other similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of (1-cyclobutyl-1H-pyrazol-3-yl)methanamine in pharmaceutical development:

  • Anticancer Research : A study investigating derivatives of pyrazoles indicated that modifications in the structure could enhance anticancer activity against various tumor cell lines .
  • Neuroprotective Studies : Research has shown that certain pyrazole derivatives can protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative disease treatments.

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